pas3 protein - 139247-58-8

pas3 protein

Catalog Number: EVT-1522139
CAS Number: 139247-58-8
Molecular Formula: C8H9BrMg
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The Pas3 protein is encoded by the PAS3 gene in Cryptococcus neoformans. Research has shown that it interacts with chromatin modifiers and transcription factors, playing a pivotal role in the regulation of gene expression related to filamentation and mating behaviors in this organism .

Classification

Pas3 belongs to the PAS domain-containing proteins, which are characterized by their involvement in signal transduction pathways. These proteins are typically classified based on their structural features and functional roles in various organisms, particularly in fungi and plants.

Synthesis Analysis

Methods

Pas3 protein can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of peptides on a solid support, enabling precise control over the sequence and composition of the synthesized protein. The most common strategies involve using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for amino acids during synthesis .

Technical Details

The synthesis process generally includes several key steps:

  • Deprotection: Removal of protecting groups from amino acids.
  • Coupling: Linking amino acids together using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate).
  • Cleavage: Detaching the synthesized peptide from the solid support using strong acids like trifluoroacetic acid.

Automated synthesizers can streamline this process, allowing for high-throughput production of peptides with varying sequences .

Molecular Structure Analysis

Structure

The Pas3 protein features a PAS domain, which typically comprises approximately 120 amino acids and includes a conserved structure that facilitates interactions with other proteins and small molecules. The specific three-dimensional conformation of Pas3 is critical for its function in cellular signaling and gene regulation.

Data

Chemical Reactions Analysis

Reactions

Pas3 is involved in various biochemical reactions within the cell, particularly those related to gene expression regulation. It interacts with E3 ubiquitin ligases like Bre1, which modifies histones and influences transcriptional activity associated with filamentation-related genes .

Technical Details

The interaction between Pas3 and Bre1 leads to post-translational modifications that alter chromatin structure, facilitating or inhibiting access to DNA for transcription machinery. This regulatory mechanism is crucial for adapting to environmental cues during mating and morphogenesis.

Mechanism of Action

Process

The mechanism of action of Pas3 involves its recruitment to the nucleus where it interacts with chromatin modifiers and transcription factors. This interaction modulates the transcriptional landscape necessary for filamentation and mating processes in Cryptococcus neoformans.

Data

Experimental evidence suggests that deletion of the PAS3 gene significantly reduces cell fusion rates during mating experiments, indicating its essential role in these processes . Furthermore, transcriptomic analyses reveal that Pas3 acts upstream of other regulatory genes like ZNF2, affecting their expression levels.

Physical and Chemical Properties Analysis

Physical Properties

Pas3 protein is soluble in aqueous buffers commonly used in biochemical assays. Its stability can be influenced by factors such as pH, temperature, and ionic strength.

Chemical Properties

As a protein, Pas3 contains various functional groups that participate in hydrogen bonding, hydrophobic interactions, and ionic interactions with other biomolecules. The presence of specific residues within its sequence may also confer unique chemical properties that facilitate its interactions with other proteins involved in signaling pathways.

Applications

Scientific Uses

Pas3 protein serves as an important model for studying fungal biology, particularly in understanding pathogenic mechanisms in Cryptococcus neoformans. Its role in morphogenesis makes it a target for research into antifungal therapies aimed at disrupting fungal growth and pathogenicity. Additionally, insights gained from studying Pas3 could inform broader applications in biotechnology related to protein engineering and synthetic biology.

Introduction to PAS3 Protein

Definition and Discovery of PAS3 in Saccharomyces cerevisiae

PAS3 (Peroxisomal Assembly factor 3) is a 48 kDa integral membrane protein essential for peroxisome biogenesis in the model eukaryote Saccharomyces cerevisiae. First identified in 1991 through the characterization of pas3 mutants, this protein was cloned via functional complementation of mutants displaying a peroxisome-deficient (pas) phenotype [ [1] [4]]. The pas3 mutants mirrored the physiological abnormalities observed in earlier pas1 and pas2 mutants, including the cytosolic mislocalization of peroxisomal matrix enzymes and the inability to metabolize fatty acids via β-oxidation [ [1]]. DNA sequencing revealed PAS3 encodes a 50.6-kD precursor protein containing at least one transmembrane domain with sufficient hydrophobicity to span lipid bilayers [ [4]]. Subsequent immunolocalization studies using antibodies against truncated PAS3 expressed in E. coli confirmed its identity as a peroxisome-embedded protein, establishing it as a cornerstone of the peroxisomal protein import machinery [ [1] [4]].

Table 1: Key Characteristics of PAS3 Protein in S. cerevisiae

PropertyDetail
Gene NamePAS3 (also classified as PEX19 in unified nomenclature)
Protein Size50.6 kDa precursor; 48 kDa mature integral membrane protein
Mutant PhenotypeAbsence of morphologically recognizable peroxisomes; cytosolic enzyme mislocalization
Structural FeaturesN-terminal membrane anchor; cytosolic-facing C-terminal domain
Identification MethodFunctional complementation of pas mutants

Biological Significance in Peroxisome Biogenesis and Cellular Homeostasis

PAS3 serves as a critical docking component for the peroxisomal translocon machinery. Protease digestion experiments demonstrated that PAS3 is anchored via its N-terminal domain within the peroxisomal membrane, while its bulk faces the cytosol [ [1] [5]]. This topology enables interactions with soluble receptors like PEX5, which deliver peroxisomal matrix proteins bearing peroxisomal targeting signals (PTS1/PTS2). In pas3 mutants, the absence of functional peroxisomes disrupts metabolic homeostasis, notably impairing:

  • β-oxidation of very-long-chain fatty acids (VLCFAs)
  • Detoxification of reactive oxygen species (ROS) via catalase mislocalization
  • Biosynthesis of plasmalogens (ether phospholipids) [ [2] [9]]

Consequently, cells accumulate toxic metabolites and exhibit redox imbalances, linking PAS3 dysfunction to cellular oxidative stress. Beyond matrix protein import, PAS3 contributes to peroxisome membrane assembly and quality control. Recent studies indicate that related mammalian peroxins (e.g., PEX5) undergo ROS-dependent ubiquitination, tagging damaged peroxisomes for autophagic degradation (pexophagy)—a process impaired in PAS3-deficient cells [ [2] [5] [9]].

Table 2: Functional Consequences of PAS3 Deficiency

Cellular ProcessImpact of PAS3 Loss
Peroxisome BiogenesisAbsence of peroxisomal structures ("ghosts"); failed matrix protein import
Lipid MetabolismImpaired β-oxidation of fatty acids; reduced plasmalogen synthesis
Redox HomeostasisHydrogen peroxide accumulation; oxidative stress
Organelle TurnoverDisrupted pexophagy due to defective ubiquitin signaling

Evolutionary Conservation Across Eukaryotes and Fungi

PAS3 belongs to the PEX19 family of peroxisomal membrane chaperones, conserved from fungi to mammals. In S. cerevisiae, PAS3 (PEX19) functions alongside PEX3 and PEX16 as part of the membrane protein import complex [ [5] [9]]. Orthologs exhibit significant structural conservation:

  • Yeast-to-Mammal Conservation: Human PEX19 shares 25–30% sequence identity with yeast PAS3, retaining the N-terminal transmembrane domain and cytosolic receptor-binding regions [ [9]].
  • Fungal Divergence: Comparative genomics of Aspergillus fumigatus and relatives reveals lineage-specific adaptations in peroxins. While core import machinery (e.g., PEX5, PEX14) is conserved, A. fumigatus peroxins show positive selection in residues mediating host-pathogen interactions—unobserved in PAS3 [ [7] [9]].
  • Evolutionary Trajectory: Gene family analyses indicate that peroxisomal biogenesis genes peaked in early eukaryotes, followed by lineage-specific simplification. PAS3 orthologs persist in >95% of sequenced fungi but were lost in some intracellular parasites (Microsporidia), correlating with peroxisome loss [ [7] [10]].

Table 3: Evolutionary Conservation of PAS3 Orthologs

LineageOrtholog NameConservation FeaturesFunctional Divergence
S. cerevisiaePAS3/PEX19N-terminal anchor; cytosolic domainBaseline import machinery
MammalsPEX1925–30% sequence identity; similar topologyExpanded PEX3-PEX19-PEX16 interactions
Filamentous FungiPEX19Conserved transmembrane domainVirulence-linked positive selection in A. fumigatus
Parasitic FungiAbsent (Microsporidia)Peroxisome lossN/A

Concluding Remarks

PAS3 exemplifies a universal architect of peroxisomal membranes, bridging organelle biogenesis, metabolic integration, and stress adaptation. Its conservation underscores peroxisomes' non-redundant roles in eukaryotic cellular homeostasis. Future studies should leverage pas3 mutants to dissect membrane contact sites and redox-sensing mechanisms—areas highlighted by recent super-resolution imaging of peroxisomal protein networks [ [9]].

Properties

CAS Number

139247-58-8

Product Name

pas3 protein

Molecular Formula

C8H9BrMg

Synonyms

pas3 protein

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